molecular formula C10H8N4OS B12576014 {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

Cat. No.: B12576014
M. Wt: 232.26 g/mol
InChI Key: BBHBVCBFGRMPAA-UHFFFAOYSA-N
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Description

{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile (CAS 606117-18-4) is a chemical compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol . Its structure incorporates a 1,3,4-oxadiazole ring, a heterocyclic scaffold known for its significant role in medicinal chemistry. The 1,3,4-oxadiazole moiety is recognized as an important bioactive heterocycle and is frequently used as an ester or amide bioisostere in the development of novel pharmacophores for a variety of biological targets . This unique structure class has been widely exploited in research for its diverse biological and physiological properties, which can include anticonvulsant, analgesic, antimicrobial, and antitubercular activities, among others . The presence of the 1,3,4-oxadiazole ring and pyridinylmethyl group makes this compound a valuable building block in organic synthesis and drug discovery efforts, particularly for constructing compounds with potential fluorescence properties or for use in material science . Researchers can utilize this compound as a key intermediate to develop new chemical entities for pharmaceutical and biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

2-[[5-(pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C10H8N4OS/c11-4-6-16-10-14-13-9(15-10)7-8-3-1-2-5-12-8/h1-3,5H,6-7H2

InChI Key

BBHBVCBFGRMPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NN=C(O2)SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the oxadiazole ring with a pyridinylmethyl halide.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit various antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can act against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Case Study : A study involving the synthesis of several oxadiazoline compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of the pyridyl ring significantly enhanced antimicrobial activity compared to similar compounds lacking this substituent .
Compound NameActivityTarget Organisms
5-(Diphenylmethyl)-1,3,4-oxadiazol-2-thiolModerateBacillus subtilis, Candida albicans
5-(Thiazolyl)-1,3,4-oxadiazol-2-thiolHighE. coli, C. albicans
{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrilePromisingVarious bacterial strains

Antitumor Properties

Oxadiazole derivatives are also being investigated for their antitumor potential. The structural features of these compounds allow them to interact with biological targets involved in cancer cell proliferation.

  • Research Insight : A review highlighted that oxadiazole-based compounds have been synthesized and evaluated for cytotoxicity against various cancer cell lines. The introduction of sulfur and nitrogen heteroatoms in their structure appears to enhance their ability to inhibit tumor growth .

Synthesis and Development

The synthesis of this compound typically involves several key reactions:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazones.
  • Introduction of the pyridinylmethyl group via nucleophilic substitution.
  • Final modifications to enhance solubility and bioavailability.

These synthetic pathways are crucial for optimizing the compound's pharmacological properties.

Mechanism of Action

The mechanism of action of {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the oxadiazole ring critically influence molecular weight, solubility, and melting points. The following table summarizes key analogs:

Compound (Reference) Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 5-(2-Pyridinylmethyl), 2-SCH₂CN C₁₁H₉N₅OS ~263.3* Not reported
7c–7f () 5-(2-Amino-thiazol-4-ylmethyl) C₁₆H₁₇N₅O₂S₂–C₁₇H₁₉N₅O₂S₂ 375–389 134–178
8t–8w () 5-(Indol-3-ylmethyl) C₁₉H₁₇N₅O₂S–C₂₂H₂₂N₄O₃S 379–428.5 Not reported
4 () 5-(Diphenylmethyl) C₂₃H₁₉N₅O₂S 429.5 Not reported
41 () 5-(8-Nitrodibenzofuran-2-yl) C₁₉H₁₁N₅O₅S 413.4 Not reported

*Calculated based on molecular formula.

Key Observations :

  • Bulkiness : The diphenylmethyl group in compound 4 () increases molecular weight (~429.5 g/mol) and likely reduces solubility compared to the target compound’s pyridinylmethyl group .
  • Heteroaromatic Influence : Pyridine (target compound) and indole (8t–8w) substituents may improve π-π stacking in biological targets, though indole derivatives exhibit broader bioactivity (e.g., LOX inhibition) .

Critical Analysis of Contradictions and Limitations

  • Bioactivity Data Gap : Unlike indole derivatives () or antifungal agents (), the target compound lacks reported biological data, complicating direct efficacy comparisons.
  • Solubility vs. Bulkiness : Bulky substituents (e.g., diphenylmethyl in ) may hinder pharmacokinetics despite enhancing thermal stability .

Biological Activity

The compound {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

  • Molecular Formula : C10_{10}H8_{8}N4_{4}OS
  • Molecular Weight : 232.26 g/mol
  • Structure : The compound features a pyridinylmethyl group attached to an oxadiazole ring with a sulfanyl linkage to acetonitrile.

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific activities of this compound are summarized below:

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that related oxadiazole compounds showed significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Another investigation highlighted that derivatives featuring the oxadiazole structure can inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis. Computational docking studies revealed promising binding affinities for MMP-2 and MMP-9 .

Antimicrobial Activity

Oxadiazoles have also been noted for their antimicrobial properties:

  • A series of oxadiazole derivatives were tested against bacterial strains such as E. coli and S. aureus, showing effective inhibition at various concentrations .
  • The presence of the pyridinyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development in antibiotic therapy .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives of oxadiazoles and evaluated their anticancer properties using MTT assays. The compound this compound was found to exhibit an IC50_{50} value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial effectiveness of various oxadiazole compounds was assessed against Staphylococcus aureus. The results indicated that the tested compounds significantly reduced bacterial growth compared to controls, suggesting that modifications in the oxadiazole structure could enhance antimicrobial activity .

Research Findings Table

Activity Type Compound Cell Line / Pathogen IC50_{50}/Minimum Inhibitory Concentration (MIC) Mechanism
AnticancerThis compoundHeLa, MCF-7IC50_{50} ~ 5 µMApoptosis induction
AntimicrobialVarious oxadiazolesE. coli, S. aureusMIC ~ 10 µg/mLCell wall disruption

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